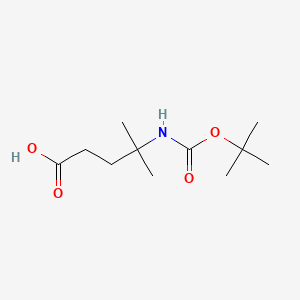

Boc-4-amino-4-methyl-pentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-4-amino-4-methyl-pentanoic acid is a chemical compound that belongs to the class of Boc-protected amino acids. The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other organic reactions due to its stability and ease of removal under mild acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-amino-4-methyl-pentanoic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of 4-amino-4-methyl-pentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reagents and conditions are optimized to ensure high purity and minimal by-products .

化学反应分析

Types of Reactions

Boc-4-amino-4-methyl-pentanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling: It can be used in peptide coupling reactions with carboxylic acids or activated esters

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Deprotection: 4-amino-4-methyl-pentanoic acid

Substitution: Various substituted derivatives depending on the reagents used

Coupling: Peptides and peptide derivatives

科学研究应用

Peptide Synthesis

Role as a Protecting Group:

Boc-4-amino-4-methyl-pentanoic acid is primarily utilized as a protecting group for amino acids during peptide synthesis. This allows for selective modification of specific sites on the amino acids without affecting other functional groups. This property is crucial for the development of complex peptides used in pharmaceuticals.

Case Study:

In a study on peptide synthesis, this compound was employed to protect the amino group of various amino acids, facilitating the sequential addition of other amino acids to form longer peptide chains with high purity and yield. The successful synthesis of bioactive peptides demonstrated the effectiveness of this protecting group in yielding desired structures .

Drug Development

Neuropharmacological Applications:

The compound is leveraged in drug development, particularly targeting neuropharmacology. Its structure allows researchers to design novel drug candidates that can influence neurotransmitter pathways, potentially leading to new treatments for neurological disorders.

Example:

Research has shown that derivatives of this compound can enhance the efficacy of drugs targeting conditions such as depression and anxiety by modulating neurotransmitter levels .

Bioconjugation

Enhancing Stability and Efficacy:

this compound is also used in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application enhances the stability and efficacy of biopharmaceuticals.

Data Table: Bioconjugation Applications

| Application Area | Description | Impact |

|---|---|---|

| Antibody Drug Conjugates | Used to link antibodies with cytotoxic agents | Improved therapeutic index and reduced toxicity |

| Enzyme Modification | Enhances enzyme stability | Increased shelf-life and activity |

Research in Protein Engineering

Designing Modified Proteins:

In protein engineering, this compound facilitates the design of modified proteins with enhanced functionality. This is vital for applications in biotechnology and synthetic biology.

Case Study:

A study demonstrated that incorporating this compound into protein structures allowed for better folding and stability under physiological conditions, which is critical for therapeutic protein development .

Development of Therapeutic Agents

Targeting Metabolic Disorders:

The unique structure of this compound enables researchers to explore new therapeutic agents aimed at treating metabolic disorders by modifying metabolic pathways.

Research Findings:

Recent investigations have indicated that compounds derived from this compound can effectively alter lipid metabolism, offering potential treatments for obesity and related metabolic diseases .

作用机制

The mechanism of action of Boc-4-amino-4-methyl-pentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Similar Compounds

- Boc-4-amino-4-methyl-hexanoic acid

- Boc-4-amino-4-methyl-butyric acid

- Boc-4-amino-4-methyl-propanoic acid

Uniqueness

Boc-4-amino-4-methyl-pentanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

生物活性

Boc-4-amino-4-methyl-pentanoic acid, also known as Boc-β-Leucine, is a derivative of the naturally occurring amino acid leucine. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug development due to its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for health.

Synthesis and Characterization

This compound can be synthesized through various methods, including chemical synthesis and enzymatic processes. The enzymatic method is particularly noteworthy as it offers environmentally friendly and highly enantioselective pathways for producing this compound. For instance, engineered glutamate dehydrogenase from Escherichia coli has been utilized to convert substrates into Boc-β-Leucine with high efficiency and purity .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.173 g/mol |

| Melting Point | 206-209 °C |

| Boiling Point | 232 °C |

Biological Activity

This compound exhibits a range of biological activities that make it significant in pharmaceutical research:

- Neuroprotective Effects : This compound is an important intermediate in synthesizing Gly-Pro-Glu-OH analogues, which are being investigated for their neuroprotective properties in treating central nervous system injuries and neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Muscarinic Receptor Agonism : Research indicates that Boc-β-Leucine acts as a muscarinic M4 receptor agonist. This receptor is implicated in various neurological functions, and its modulation could have therapeutic benefits in treating cognitive disorders .

- Peptide Formation : this compound can participate in forming physiologically active peptides. These peptides have shown promise in various biological assays, indicating potential applications in drug development .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Neurodegeneration : A study demonstrated that compounds derived from Boc-β-Leucine exhibited neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated a significant reduction in cell death and improved cell viability under stress conditions .

- Antimicrobial Activity : Research has shown that derivatives of Boc-β-Leucine possess antimicrobial properties against various bacterial strains. In vitro assays revealed that these compounds inhibited bacterial growth effectively, suggesting potential applications as antimicrobial agents .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Receptor Interaction : As a muscarinic receptor agonist, Boc-β-Leucine modulates neurotransmitter release and neuronal excitability, contributing to its neuroprotective effects .

- Peptide Interactions : The ability of this compound to form stable peptide bonds enhances its utility in drug design, allowing for the development of more effective therapeutic agents targeting specific receptors or pathways within the body .

属性

IUPAC Name |

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLOTGNJNBRPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249372-40-4 |

Source

|

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。